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molecular formula C7H9BO3 B8494305 4-Methylphenyl dihydrogen borate CAS No. 274251-50-2

4-Methylphenyl dihydrogen borate

Cat. No. B8494305
M. Wt: 151.96 g/mol
InChI Key: DQVXWCCLFKMJTQ-UHFFFAOYSA-N
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Patent
US06174458B1

Procedure details

To a mixture of 4-bromotoluene (743 mmol) and 500 ml of THF was added dropwise 500 ml of a solution of n-butyl lithium (corresponding to 780 mmol) in hexane at −78° C. in 1.6 hours, and stirred at the same temperature for 1.5 hours. To this solution was added dropwise 200 ml of a solution of triisopropyl borate (1,486 mmol) in THF, the solution was gradually warmed up to room temperature, and then the solution was stirred overnight. After 750 ml of 7.3% hydrochloric acid was added and stirred for 30 min, the reaction solution was extracted twice with diethyl ether, washed thrice with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was recrystallized from about 1,000 ml of toluene to give a white solid of 4-methylphenyl boric acid (545 mmol).
Quantity
743 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
780 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C([Li])CCC.[B:14]([O:23]C(C)C)([O:19]C(C)C)[O:15]C(C)C.Cl>CCCCCC.C1COCC1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:15][B:14]([OH:23])[OH:19])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
743 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
780 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted twice with diethyl ether
WASH
Type
WASH
Details
washed thrice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from about 1,000 ml of toluene

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)OB(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 545 mmol
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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